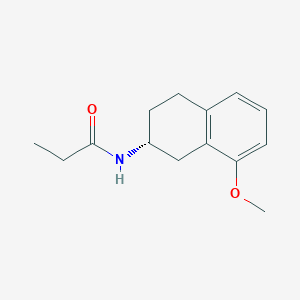

8-M-PDOT

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2R)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-3-14(16)15-11-8-7-10-5-4-6-13(17-2)12(10)9-11/h4-6,11H,3,7-9H2,1-2H3,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIGBTUDFAGRTQ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCC2=C(C1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@@H]1CCC2=C(C1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424984 | |

| Record name | 8-M-PDOT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134865-70-6 | |

| Record name | 8-M-PDOT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 8-M-PDOT

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-M-PDOT, with the full chemical name N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)-propanamide, is a noteworthy selective agonist for the melatonin (B1676174) MT2 receptor. Its investigation is crucial for understanding the therapeutic potential of targeting the melatonergic system for various physiological and pathological conditions. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, characterization, and its interaction with melatonin receptor signaling pathways. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided.

Core Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its fundamental properties based on available information.

| Property | Value | Source |

| Full Chemical Name | N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)-propanamide | N/A |

| Synonym | AH 002 | N/A |

| CAS Number | 134865-70-6 | N/A |

| Molecular Formula | C₁₄H₁₉NO₂ | N/A |

| Molecular Weight | 233.3 g/mol | N/A |

| Appearance | Crystalline solid | N/A |

| Solubility | Soluble in DMSO | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| pKa | Data not available | N/A |

Synthesis and Purification

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles for the formation of amides from amines.

Proposed Synthetic Pathway

The synthesis of this compound would likely involve the acylation of the corresponding amine, 2-amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, with propionyl chloride or propionic anhydride.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

-

Reaction Setup: To a solution of 2-amino-8-methoxy-1,2,3,4-tetrahydronaphthalene (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine (1.1 equivalents).

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add propionyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude this compound can be purified using flash column chromatography on silica (B1680970) gel.

-

Column Preparation: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Chemical Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Would show characteristic signals for the aromatic protons of the tetrahydronaphthalene ring, the methoxy (B1213986) group protons, the aliphatic protons of the tetralin core, and the ethyl group protons of the propanamide moiety. The amide proton would appear as a broad singlet.

-

¹³C NMR: Would display distinct signals for the carbonyl carbon of the amide, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the tetralin and propanamide groups.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to show characteristic absorption bands:

-

A strong absorption band for the amide carbonyl group (C=O stretch) around 1640-1680 cm⁻¹.

-

An N-H stretching vibration around 3300 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

-

A C-O stretching vibration for the methoxy group.

Mass Spectrometry (MS)

The mass spectrum would confirm the molecular weight of this compound. The molecular ion peak [M+H]⁺ would be observed at m/z 234.3. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the tetrahydronaphthalene ring.

Biological Activity and Signaling Pathways

This compound is a selective agonist for the melatonin MT2 receptor. Melatonin receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to inhibitory G proteins (Gi).

MT2 Receptor Signaling Pathway

Activation of the MT2 receptor by an agonist like this compound is known to initiate several intracellular signaling cascades.

An In-depth Technical Guide to the Synthesis and Characterization of Poly(3,4-ethylenedioxythiophene) (PEDOT)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Poly(3,4-ethylenedioxythiophene) (PEDOT), a conductive polymer with significant applications in various scientific and technological fields, including drug delivery and biomedical devices.

Introduction to PEDOT

Poly(3,4-ethylenedioxythiophene), commonly known as PEDOT, is a highly studied conductive polymer prized for its excellent electrical conductivity, transparency, and stability.[1] It is synthesized from the 3,4-ethylenedioxythiophene (B145204) (EDOT) monomer. The polymerization primarily occurs at the 2 and 5 positions of the thiophene (B33073) ring.[2] Due to its insolubility in water, PEDOT is often synthesized in the presence of a polyelectrolyte, such as poly(styrenesulfonic acid) (PSS), which acts as a dopant and stabilizer, rendering the resulting PEDOT:PSS complex water-soluble.[1]

Synthesis of PEDOT

The synthesis of PEDOT can be achieved through two primary methods: oxidative chemical polymerization and electrochemical polymerization.

This is the most common method for large-scale production of solution-processable PEDOT.[2] The process involves the oxidation of the EDOT monomer, leading to the formation of cationic radicals that subsequently dimerize and polymerize.[2]

Experimental Protocol: Synthesis of PEDOT:PSS via Chemical Oxidative Polymerization [1]

-

Materials:

-

3,4-ethylenedioxythiophene (EDOT) monomer (97% purity)

-

Poly(styrenesulfonic acid) (PSS) (Mw of 75,000)

-

Sodium persulfate (Na₂S₂O₈) (oxidant)

-

Iron(III) sulfate (B86663) (Fe₂(SO₄)₃) (catalyst)

-

Deionized water

-

-

Procedure:

-

Prepare an aqueous solution of PSS.

-

Add the EDOT monomer to the PSS solution. The weight ratio of EDOT to PSS can be varied to optimize the properties of the final product. A common starting ratio is 1:6.

-

Add Na₂S₂O₈ as the oxidant. The molar ratio of EDOT to Na₂S₂O₈ is typically 1:1.

-

Introduce Fe₂(SO₄)₃ as a catalyst.

-

The reaction is carried out in an aqueous solution at room temperature.

-

The polymerization is initiated by the dissociation of the persulfate ion into sulfate radicals, which then oxidize the EDOT monomer to a radical cation.

-

The EDOT radical cations then couple to form dimers and subsequently polymerize. The PSS acts as a template and provides charge balance.

-

The resulting PEDOT:PSS is a dark blue aqueous dispersion.

-

Synthesis Workflow:

References

Spectroscopic Analysis of 8-M-PDOT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 8-M-PDOT (N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)-propanamide), a selective melatonin (B1676174) MT2 receptor agonist with potential therapeutic applications. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic data based on the known spectral characteristics of its constituent functional groups. Detailed, generalized experimental protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are provided to enable researchers to acquire and interpret data for this compound and related compounds. Additionally, a diagram of the MT2 receptor signaling pathway is included to provide context for the pharmacological action of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and typical values for similar organic molecules.

Table 1: Predicted UV-Visible Spectroscopic Data for this compound

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Ethanol (B145695) | ~275-285 | 1,000 - 5,000 | π → π* (Aromatic) |

| Cyclohexane | ~270-280 | 1,000 - 5,000 | π → π* (Aromatic) |

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic-H | 6.6 - 7.2 | Multiplet | 3H | - |

| NH (Amide) | 5.5 - 6.5 | Broad Singlet | 1H | - |

| CH-N | 3.8 - 4.2 | Multiplet | 1H | - |

| OCH₃ (Methoxy) | 3.8 - 3.9 | Singlet | 3H | - |

| CH₂ (Tetralin) | 1.8 - 3.0 | Multiplet | 6H | - |

| CH₂ (Propanamide) | 2.2 - 2.4 | Quartet | 2H | ~7-8 |

| CH₃ (Propanamide) | 1.1 - 1.3 | Triplet | 3H | ~7-8 |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 170 - 175 |

| Aromatic C-O | 155 - 160 |

| Aromatic C | 110 - 140 |

| OCH₃ (Methoxy) | 55 - 60 |

| CH-N | 45 - 55 |

| CH₂ (Tetralin) | 20 - 40 |

| CH₂ (Propanamide) | 25 - 35 |

| CH₃ (Propanamide) | 9 - 14 |

Table 4: Predicted FTIR Spectroscopic Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3250 - 3350 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong |

| C-N Stretch | 1180 - 1220 | Medium |

Table 5: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Predicted m/z | Fragment |

| ESI+ | 234.1494 | [M+H]⁺ |

| ESI+ | 176.1017 | [M - C₃H₅NO + H]⁺ (Loss of propanamide group) |

| ESI+ | 148.0603 | [M - C₃H₅NO - C₂H₄ + H]⁺ (Further fragmentation of tetralin ring) |

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of this compound.

UV-Visible Spectroscopy

-

Objective: To determine the absorption maxima (λmax) of this compound.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or cyclohexane) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a concentration that gives an absorbance reading between 0.2 and 0.8 at the λmax (typically in the range of 1-10 µg/mL).

-

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled with the solvent.

-

Record the absorption spectrum of the sample solution from 200 to 400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Fourier Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in this compound.

-

Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[1]

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.[1]

-

The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed molecular structure of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR:

-

Mass Spectrometry

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

-

Instrumentation: A mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with the ionization source, such as methanol (B129727) or acetonitrile, often with a small amount of formic acid to promote protonation in positive ion mode.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

-

Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.

-

Signaling Pathway

As a selective MT2 receptor agonist, this compound is expected to modulate the intracellular signaling pathways associated with this G protein-coupled receptor (GPCR). The MT2 receptor primarily couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[[“]][4] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.[[“]][5]

Caption: MT2 Receptor Signaling Pathway activated by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of 8-M-PDOT

For Researchers, Scientists, and Drug Development Professionals

Core Summary

8-M-PDOT (8-Methoxy-2-propionamidotetralin) is a potent and selective agonist for the melatonin (B1676174) MT2 receptor, a G-protein coupled receptor (GPCR) implicated in the regulation of circadian rhythms, sleep, and anxiety. Its mechanism of action is centered on its high-affinity binding to the MT2 receptor, initiating a cascade of downstream signaling events that ultimately modulate neuronal activity and produce anxiolytic-like effects. This guide provides a comprehensive overview of the molecular pharmacology of this compound, detailing its binding characteristics, downstream signaling pathways, and the experimental methodologies used to elucidate its anxiolytic properties.

Data Presentation

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Species | pKi | Ki (nM) | Selectivity (MT1/MT2) |

| Melatonin Receptor 1 (MT1) | This compound | Human | 8.23[1] | 5.89 | 5.2-fold for MT2[1] |

| Melatonin Receptor 2 (MT2) | This compound | Human | 8.95[1] | 1.12 |

Note: Ki values were calculated from the provided pKi values (Ki = 10^(-pKi)).

Table 2: In Vivo Anxiolytic-like Activity of this compound

| Experimental Model | Species | Administration Route | Dose | Observed Effect |

| Elevated Plus Maze | Male Wistar Rats[1] | Intracerebral (dorsal striatum) | 10 µg/µL | Increased percentage of time spent in the open arms and number of open arm entries[1] |

Mechanism of Action and Signaling Pathways

As a selective MT2 receptor agonist, this compound initiates its effects by binding to and activating the MT2 receptor, which is predominantly coupled to inhibitory G-proteins (Gi/o). This activation triggers a cascade of intracellular signaling events.

G-Protein Coupling and Downstream Effectors

Upon agonist binding, the MT2 receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of various downstream effector enzymes and ion channels.

Key downstream signaling pathways modulated by MT2 receptor activation include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels can influence the activity of protein kinase A (PKA) and other cAMP-dependent pathways, ultimately affecting gene transcription and neuronal excitability.

-

Modulation of Guanylyl Cyclase: MT2 receptor activation has also been linked to the modulation of guanylyl cyclase activity, which in turn alters the levels of cyclic GMP (cGMP). cGMP is another important second messenger that can influence various cellular processes through the activation of protein kinase G (PKG) and cGMP-gated ion channels.

-

Activation of Protein Kinase C (PKC): The Gβγ subunits released upon G-protein activation can stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in conjunction with intracellular calcium, activates protein kinase C (PKC), a family of enzymes involved in a wide array of cellular signaling pathways that can modulate ion channel activity and neurotransmitter release.

Experimental Protocols

Receptor Binding Affinity Assay

Objective: To determine the binding affinity (Ki) of this compound for human MT1 and MT2 receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a stable cell line (e.g., HEK293 or CHO cells) recombinantly expressing either the human MT1 or MT2 receptor.

-

Radioligand Binding Assay: A competition binding assay is performed using a radiolabeled melatonin receptor ligand, typically 2-[¹²⁵I]-iodomelatonin.

-

Incubation: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Anxiolytic-like Activity: Elevated Plus Maze

Objective: To evaluate the anxiolytic-like effects of this compound in rodents.

Methodology:

-

Apparatus: The elevated plus maze consists of four arms (two open and two enclosed by high walls) arranged in a plus shape and elevated from the floor.

-

Animals: Male Wistar rats are used for the experiment.[1]

-

Drug Administration: this compound is dissolved in an appropriate vehicle and administered directly into the dorsal striatum of the rats.[1] Control animals receive the vehicle alone.

-

Test Procedure: After a specified pre-treatment time, each rat is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).

-

Data Collection: The animal's behavior is recorded by a video camera and analyzed using tracking software. The primary parameters measured are the time spent in the open arms and the number of entries into the open and closed arms.

-

Data Analysis: An increase in the percentage of time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. Statistical analysis (e.g., t-test or ANOVA) is used to compare the results between the this compound-treated group and the control group.

Conclusion

This compound is a valuable research tool for investigating the role of the MT2 receptor in the central nervous system. Its high selectivity and potent agonism at the MT2 receptor make it a suitable candidate for probing the physiological functions of this receptor, particularly in the context of anxiety and related mood disorders. The demonstrated anxiolytic-like effects in preclinical models underscore the therapeutic potential of targeting the MT2 receptor for the development of novel anxiolytic agents. Further research is warranted to fully elucidate the downstream signaling pathways and to establish a more comprehensive in vivo pharmacological profile of this compound.

References

Core Photophysical Properties of PEDOT Nanoparticles

An In-depth Technical Guide to the Photophysical Properties of PEDOT Nanoparticles as a Proxy for 8-M-PDOT

Disclaimer: Extensive searches for "this compound nanoparticles" and its potential variations did not yield specific results for a nanoparticle with this designation. It is plausible that "PDOT" is an abbreviation for Poly(3,4-ethylenedioxythiophene) (PEDOT), a widely studied conductive polymer used in the fabrication of nanoparticles, often referred to as Pdots. Therefore, this technical guide will focus on the photophysical properties of PEDOT nanoparticles as a representative example to fulfill the core requirements of the user request. The "8-M" prefix may denote a specific modification that is not widely documented in scientific literature.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the photophysical properties of PEDOT nanoparticles, experimental methodologies for their characterization, and visualizations of key workflows.

Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) is a common formulation for creating aqueous dispersions of PEDOT nanoparticles. These nanoparticles possess unique optical and electronic properties that make them suitable for a variety of applications, including bioimaging, sensing, and photothermal therapy. Their photophysical characteristics are highly dependent on their size, morphology, and the surrounding environment.

Absorption and Emission

PEDOT nanoparticles exhibit broad absorption spectra, typically in the visible and near-infrared (NIR) regions. This absorption is attributed to the π-conjugated system of the polymer backbone. The specific absorption maxima and the shape of the spectrum can be influenced by the size of the nanoparticles and the doping level of the PEDOT. While PEDOT itself is not strongly fluorescent, functionalization or combination with fluorescent dyes can impart emission properties to the nanoparticles. In some cases, PEDOT nanoparticles can act as effective fluorescence quenchers.

Quantitative Data Summary

The following table summarizes typical photophysical and physicochemical properties of PEDOT-based nanoparticles from various studies. It is important to note that these values can vary significantly based on the synthesis method and specific formulation.

| Property | Typical Value/Range | Reference(s) |

| Hydrodynamic Diameter | 30 - 200 nm | [1][2] |

| Zeta Potential | -20 to -50 mV | - |

| Absorption Maximum (λmax) | 400 - 900 nm (broad) | [1][3] |

| Electrical Conductivity | 10⁻⁵ to 10³ S/cm | [4] |

| Photothermal Conversion Efficiency | Can be significant, especially in the NIR region | [1] |

Experimental Protocols

The characterization of the photophysical properties of PEDOT nanoparticles involves a suite of spectroscopic and imaging techniques. Below are detailed methodologies for key experiments.

Synthesis of PEDOT Nanoparticles (Miniemulsion Method)

This protocol describes a common method for synthesizing PEDOT nanoparticles.

Materials:

-

3,4-ethylenedioxythiophene (EDOT) monomer

-

Dodecylbenzenesulfonic acid (DBSA) as a surfactant and dopant

-

Ammonium persulfate (APS) as an oxidant

-

Deionized water

-

Chloroform

Procedure:

-

Prepare an aqueous solution of DBSA.

-

Dissolve the EDOT monomer in chloroform.

-

Mix the two solutions and emulsify using high-power ultrasonication to form a miniemulsion.

-

Add an aqueous solution of APS to initiate the polymerization of EDOT.

-

Allow the reaction to proceed for a specified time at a controlled temperature.

-

Terminate the reaction and purify the resulting PEDOT nanoparticle dispersion by dialysis or centrifugation to remove unreacted monomers and excess reactants.

Diagram: Experimental Workflow for PEDOT Nanoparticle Synthesis

Caption: Workflow for the synthesis of PEDOT nanoparticles via the miniemulsion technique.

UV-Vis-NIR Absorption Spectroscopy

This technique is used to determine the absorption properties of the nanoparticle dispersion.

Instrumentation:

-

Dual-beam UV-Vis-NIR spectrophotometer

Procedure:

-

Calibrate the spectrophotometer using a blank solvent (typically deionized water).

-

Dilute the PEDOT nanoparticle dispersion to an appropriate concentration to ensure the absorbance is within the linear range of the instrument (typically below 1.0).

-

Transfer the diluted sample to a quartz cuvette.

-

Record the absorption spectrum over a wavelength range of at least 300 nm to 1100 nm.

-

The resulting spectrum will show the characteristic broad absorption of PEDOT nanoparticles.

Dynamic Light Scattering (DLS) and Zeta Potential Measurement

DLS is used to determine the hydrodynamic diameter and size distribution of the nanoparticles, while zeta potential measurements assess their surface charge and colloidal stability.

Instrumentation:

-

DLS instrument with a zeta potential analyzer

Procedure:

-

Dilute the PEDOT nanoparticle dispersion with deionized water.

-

Filter the diluted sample through a sub-micron filter to remove any large aggregates.

-

Place the sample in the instrument's measurement cell.

-

For DLS, the instrument measures the intensity fluctuations of scattered light and correlates them to particle size.

-

For zeta potential, an electric field is applied, and the velocity of the particles is measured to determine their electrophoretic mobility and subsequently their zeta potential.

Diagram: Characterization Workflow

Caption: A typical workflow for the photophysical and morphological characterization of PEDOT nanoparticles.

Signaling Pathways and Applications

While PEDOT nanoparticles do not directly participate in biological signaling pathways in the same way as biomolecules, their photophysical properties can be harnessed to influence cellular processes, particularly in therapeutic and diagnostic applications.

Photothermal Therapy (PTT)

The strong NIR absorption of PEDOT nanoparticles makes them excellent candidates for PTT. When irradiated with NIR light, the nanoparticles absorb the light energy and convert it into heat, leading to a localized temperature increase that can induce apoptosis or necrosis in cancer cells.

Diagram: Mechanism of Photothermal Therapy

Caption: Simplified schematic of the mechanism of PEDOT nanoparticle-mediated photothermal therapy.

This technical guide provides a foundational understanding of the photophysical properties of PEDOT nanoparticles, serving as a valuable resource for professionals in research and drug development. The provided protocols and diagrams offer a practical framework for the synthesis and characterization of these versatile nanomaterials.

References

- 1. Synthesis strategies and cancer therapy applications of PEDOT nanoparticles - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00260A [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Effect of Sn nanoparticles on the optical properties of PEDOT:PSS thin films [frontiersin.org]

- 4. Improved electrical and optical properties of Poly(3,4-ethylenedioxythiophene) via ordered microstructure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 8-M-PDOT

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive search of scientific literature and public databases, we have been unable to identify a specific chemical entity referred to as "8-M-PDOT." It is possible that this name is an internal designation, a novel unpublished compound, or a typographical error.

However, given the context of the query, it is highly probable that "this compound" is a derivative of the well-known and extensively studied conductive polymer, Poly(3,4-ethylenedioxythiophene) , commonly known as PEDOT . Therefore, we have compiled this in-depth technical guide on the solubility and stability of PEDOT and its most common formulation, PEDOT:PSS (Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate), to provide a valuable resource that aligns with the likely intent of your request.

This guide adheres to the requested structure, providing quantitative data in tables, detailed experimental protocols, and visualizations using the DOT language.

Introduction to PEDOT and PEDOT:PSS

Poly(3,4-ethylenedioxythiophene) (PEDOT) is a conductive polymer with high conductivity, transparency, and stability, making it a material of significant interest in various fields, including electronics, energy storage, and biomedical applications.[1] Due to its insolubility in common solvents, PEDOT is often synthesized in the presence of a water-soluble polymer, polystyrene sulfonic acid (PSS), to form a dispersible complex known as PEDOT:PSS.[2][3] The PSS not only acts as a charge-balancing counter-ion but also enhances the processability of PEDOT.[2][3]

Solubility of PEDOT and PEDOT:PSS

Pure PEDOT is largely insoluble in most common organic and aqueous solvents. The solubility characteristics are dramatically improved in the PEDOT:PSS formulation.

Qualitative Solubility

PEDOT:PSS forms a stable aqueous dispersion, which is its most common commercial form.[4] While it is often described as "water-soluble," it is more accurately a dispersion of PEDOT:PSS nanoparticles in water.[5] The stability of this dispersion can be affected by the addition of other solvents.

Quantitative Solubility Data

Precise solubility values for PEDOT:PSS in various solvents are not typically reported in the same manner as for small molecules, as it exists as a dispersion. However, information on the compatibility and stability of these dispersions in the presence of co-solvents is available.

Table 1: Dispersibility and Co-solvents for PEDOT:PSS

| Co-solvent | Observation | Reference |

| Water | Forms a stable, dark blue dispersion. | [4] |

| Dimethyl Sulfoxide (DMSO) | Miscible; often used as an additive to enhance conductivity. Can improve the solubility of PSS.[5] | [3] |

| Ethylene Glycol (EG) | Miscible; used as a post-treatment agent to enhance conductivity. | [3] |

| Isopropyl Alcohol (IPA) | Can be used as a co-solvent. | [5] |

| N,N-Dimethylformamide (DMF) | Can be used as a solvent for the PSS component. | [5] |

Experimental Protocol: Assessing PEDOT:PSS Dispersion Stability

A common method to assess the stability of a PEDOT:PSS dispersion in the presence of a co-solvent involves monitoring its optical properties and particle size over time.

Protocol: Dynamic Light Scattering (DLS) for Dispersion Stability

-

Preparation of Samples: Prepare a series of PEDOT:PSS dispersions containing varying concentrations of the co-solvent of interest (e.g., 0-50% v/v in water).

-

Initial Measurement: Immediately after preparation, measure the particle size distribution and polydispersity index (PDI) of each sample using a DLS instrument. Record the initial absorbance spectrum using a UV-Vis spectrophotometer.

-

Incubation: Store the samples under controlled conditions (e.g., room temperature, protected from light).

-

Time-point Measurements: At regular intervals (e.g., 1, 6, 12, 24 hours), repeat the DLS and UV-Vis measurements.

-

Data Analysis: Analyze the changes in particle size, PDI, and absorbance over time. A significant increase in particle size or a change in the absorbance spectrum can indicate dispersion instability or agglomeration.

Stability of PEDOT and PEDOT:PSS

The stability of PEDOT and PEDOT:PSS is a critical factor for their application and long-term performance.

Thermal Stability

PEDOT itself is a thermally stable polymer. The PEDOT:PSS complex also exhibits good thermal stability, which can be influenced by its preparation and any post-treatments.

Table 2: Thermal Stability Data for PEDOT:PSS

| Parameter | Value | Conditions | Reference |

| Decomposition Onset | ~240 °C | Thermogravimetric Analysis (TGA) | [6] |

| Recommended Drying Temp. | 120 °C | For spin-coated films | [4] |

| Storage Temperature | 2-8 °C | Aqueous dispersion | [4] |

Chemical Stability

PEDOT:PSS is generally considered to have good chemical stability. However, its properties can be affected by strong acids, bases, and certain redox agents. The PSS component can be sensitive to changes in the ionic strength of the surrounding medium.

Photostability

PEDOT:PSS is not listed as being highly sensitive to light.[4] However, for applications requiring long-term exposure to high-intensity light, specific photostability studies are recommended.

Experimental Protocol: Assessing Thermal Stability

Thermogravimetric Analysis (TGA) is a standard method to evaluate the thermal stability of polymers.

Protocol: Thermogravimetric Analysis (TGA) of PEDOT:PSS Films

-

Sample Preparation: A small amount (typically 5-10 mg) of dried PEDOT:PSS film is placed in a TGA crucible.

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

-

Data Acquisition: The instrument records the sample weight as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine the onset of decomposition, the temperatures of maximum weight loss, and the residual weight at the end of the experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. Department of Transportation | Department of Transportation | Commonwealth of Pennsylvania [pa.gov]

- 3. PEDOT:PSS - Wikipedia [en.wikipedia.org]

- 4. PEDOT:PSS ポリ(3,4-エチレンジオキシチオフェン)-ポリ(スチレンスルホン酸塩)の2.2~2.6 水溶液(高伝導率グレード) [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of PEDOT:P(SS-co-VTMS) with Hydrophobic Properties and Excellent Thermal Stability | MDPI [mdpi.com]

discovery and origin of 8-M-PDOT

An in-depth technical guide on the discovery and origin of a compound referred to as "8-M-PDOT" cannot be provided at this time. Extensive searches for this term have not yielded information on a specific molecule relevant to drug development professionals.

The search results primarily identify three unrelated entities:

-

PEDOT: A conductive polymer, poly(3,4-ethylenedioxythiophene), used in electronics and materials science.

-

Polkadot (DOT): A cryptocurrency and blockchain protocol.

-

PDOT: An acronym for Parkinson's Disease Occupational Therapy.

It is possible that "this compound" is a novel or internal designation for a compound not yet disclosed in public literature. Without further clarification or alternative nomenclature for the molecule of interest, a detailed technical guide on its discovery, origin, and associated experimental protocols cannot be compiled.

For a comprehensive report, please provide additional details such as the full chemical name, CAS number, or any affiliated research institutions or publications.

Introduction to Semiconducting Polymer Dots (Pdots)

An In-depth Technical Guide to the Quantum Yield of Semiconducting Polymer Dots (Pdots)

Disclaimer: Extensive searches for the specific fluorophore "8-M-PDOT" did not yield specific data or publications. This suggests that "this compound" may be a proprietary, highly specific, or less common nomenclature. This guide therefore provides a comprehensive overview of the quantum yield and related photophysical properties of the broader class of semiconducting polymer dots (Pdots), with a focus on those derived from poly(3,4-ethylenedioxythiophene) (PEDOT) and other well-documented conjugated polymers. The principles and protocols described herein are directly applicable to the characterization of novel Pdot fluorophores.

Semiconducting polymer dots (Pdots) are fluorescent nanoparticles fabricated from π-conjugated polymers.[1][2] These nanomaterials have garnered significant interest within the scientific and drug development communities due to their exceptional photophysical properties, which include high fluorescence brightness, large absorption cross-sections, and excellent photostability compared to traditional organic dyes and quantum dots.[3][4] Pdots are typically prepared through methods like miniemulsion or nanoprecipitation of hydrophobic semiconducting polymers, resulting in nanoparticles with diameters typically ranging from 5 to 50 nm.[2] Their surfaces can be functionalized with hydrophilic groups to ensure biocompatibility and enable conjugation to biomolecules for targeted applications.[2]

Core Concepts: Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.

Φ = (Number of Photons Emitted) / (Number of Photons Absorbed)

A higher quantum yield signifies a brighter fluorophore, which is highly desirable for sensitive applications such as cellular imaging and biosensing.[1][3] The quantum yield of Pdots is influenced by the chemical structure of the constituent polymer, the particle size and morphology, and the surrounding environment.

Photophysical Properties of Representative Pdots

While specific data for "this compound" is unavailable, the following table summarizes typical photophysical properties for various semiconducting polymer dots reported in the literature. This data provides a benchmark for the expected performance of this class of fluorophores.

| Pdot Type | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ) (ns) | Reference |

| PFBT | ~458 | ~535 | 0.4 - 0.7 | ~1.0 | [1] |

| PFPV | ~450 | ~520 | 0.3 - 0.6 | 0.5 - 1.5 | [1] |

| CN-PPV | ~480 | ~560 | 0.2 - 0.5 | N/A | [4] |

| BODIPY-based | 495 - 650 | 517 - 675 | High | N/A | [3][5] |

| PEDOT-based | Broad | Varies | Generally lower | N/A | [6] |

Note: The properties of Pdots can vary significantly based on the specific synthesis method, polymer molecular weight, and surface functionalization.

Experimental Protocols

Synthesis of Pdots via Nanoprecipitation

This protocol describes a general method for preparing Pdots.

Materials:

-

Conjugated polymer (e.g., a derivative of polyfluorene or poly(3,4-ethylenedioxythiophene))

-

Amphiphilic polymer for stabilization (e.g., polystyrene-polyethylene glycol-carboxyl, PS-PEG-COOH)[2]

-

Tetrahydrofuran (THF), spectroscopic grade

-

Ultrapure water

Procedure:

-

Dissolve the conjugated polymer and the amphiphilic polymer in THF to create a stock solution.

-

Rapidly inject a small volume of the polymer/THF solution into a vigorously stirring volume of ultrapure water.

-

The rapid change in solvent polarity causes the hydrophobic conjugated polymer chains to collapse and aggregate, forming nanoparticles. The amphiphilic polymer stabilizes these nanoparticles, preventing further aggregation.

-

Remove the THF from the aqueous suspension via dialysis or rotary evaporation.

-

Filter the Pdot suspension through a syringe filter to remove any large aggregates.

Determination of Fluorescence Quantum Yield (Relative Method)

This protocol outlines the widely used relative method for determining the fluorescence quantum yield, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Materials:

-

Pdot sample solution

-

Quantum yield standard solution (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol) with a known quantum yield (Φ_std)

-

Spectroscopic grade solvent

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of dilute solutions of both the Pdot sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum of each solution using the fluorometer, ensuring the same excitation wavelength and instrument parameters are used for both the sample and the standard.

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance for both the Pdot sample and the standard.

-

Determine the gradient (slope) of the linear fit for both plots (Grad_sample and Grad_std).

-

Calculate the quantum yield of the Pdot sample (Φ_sample) using the following equation:

Φ_sample = Φ_std × (Grad_sample / Grad_std) × (η_sample² / η_std²)

where η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

Applications in Drug Development and Research

The high brightness and photostability of Pdots make them excellent candidates for various applications in drug development and biomedical research.

-

High-Content Screening and Cellular Imaging: Pdots can be used to label cells and subcellular components for high-throughput screening of drug candidates and to study cellular processes in real-time.[7]

-

In Vivo Imaging: Near-infrared (NIR) emitting Pdots are particularly useful for deep-tissue in vivo imaging due to the reduced scattering and absorption of light in biological tissues in this spectral region.[8]

-

Biosensing: The fluorescence of Pdots can be designed to respond to specific analytes or changes in the local environment, enabling their use as highly sensitive biosensors.[9]

-

Drug Delivery: Pdots can be engineered to carry and deliver therapeutic agents to specific targets, with their fluorescence providing a means to track their biodistribution.

Conclusion

While specific information on "this compound" remains elusive, the broader class of semiconducting polymer dots represents a powerful and versatile platform of fluorescent probes. Their exceptional photophysical properties, particularly their high quantum yields, make them invaluable tools for researchers, scientists, and drug development professionals. The experimental protocols and comparative data presented in this guide provide a solid foundation for the characterization and application of novel Pdot fluorophores in a wide range of biomedical applications.

References

- 1. Highly Fluorescent Semiconducting Polymer Dots for Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Semiconducting Polymer Dots for Point-of-Care Biosensing and In Vivo Bioimaging: A Concise Review [mdpi.com]

- 3. Recent Advances in the Development of Highly Luminescent Semiconducting Polymer Dots and Nanoparticles for Biological Imaging and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multicolor Conjugated Polymer Dots for Biological Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly Emissive BODIPY-Grafted Polymer Dots for Cellular and Tissular STED Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Live Cell Imaging Tips To Boost Research Success | Technology Networks [technologynetworks.com]

- 8. Near Infrared Emitting Semiconductor Polymer Dots for Bioimaging and Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unraveling the Degradation of 8-M-PDOT: A Technical Guide

Despite a comprehensive search for "8-M-PDOT," this designation does not correspond to a readily identifiable chemical compound in publicly available scientific literature and chemical databases. The search for information on its degradation pathways, metabolism, and stability has yielded no specific results for a substance with this name.

The term "PDOT" is most commonly associated with the conducting polymer Poly(3,4-ethylenedioxythiophene), frequently abbreviated as PEDOT. It is plausible that "this compound" represents a derivative of PEDOT, where "8-M" might denote a specific modification, such as an 8-membered ring or a methyl group at a particular position. However, without a standardized nomenclature or further context, the precise chemical structure remains elusive.

Our investigation also revealed "PDOT" as an acronym for various entities unrelated to chemistry, including the Pennsylvania Department of Transportation.

To provide an in-depth technical guide as requested, further clarification on the identity of "this compound" is essential. Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to provide one of the following identifiers:

-

Full Chemical Name: The systematic name of the compound according to IUPAC or other recognized chemical nomenclature systems.

-

CAS Number: The unique numerical identifier assigned by the Chemical Abstracts Service.

-

Chemical Structure: A diagram or file representing the molecular structure of the compound.

Once the specific identity of "this compound" is established, a thorough literature review can be conducted to gather data on its degradation pathways, metabolic fate, and stability under various conditions. This would enable the creation of the requested technical guide, complete with structured data tables, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Methodological & Application

Application Notes and Protocols for In Vivo Fluorescence Imaging Using Polymer Dots (Pdots)

A Note on "8-M-PDOT": Extensive literature searches did not yield specific information on a fluorescent probe explicitly named "this compound". The following application notes and protocols are based on the broad class of semiconducting polymer dots (Pdots), which are excellent probes for in vivo fluorescence imaging. The principles, protocols, and data presented here are representative of Pdots commonly used in research and are readily adaptable for various Pdot formulations.

Introduction

Semiconducting polymer dots (Pdots) are a class of fluorescent nanoparticles that have emerged as superior probes for in vivo imaging.[1] Their exceptional brightness, photostability, and tunable optical properties overcome many limitations of traditional organic dyes and quantum dots.[1] Pdots are typically synthesized through methods like nanoprecipitation or miniemulsion, resulting in small, biocompatible nanoparticles suitable for systemic administration.[2][3] These characteristics make them ideal for a range of in vivo applications, including high-resolution imaging of vasculature, tracking of cells, and monitoring of specific biological processes.[1]

Quantitative Data of Representative Pdots

For effective planning of in vivo imaging studies, understanding the photophysical properties of the selected Pdot is crucial. The following table summarizes key quantitative data for representative Pdots used in preclinical research.

| Pdot Variant | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Size (nm) | Key Advantages |

| PFPV | ~450 | ~550 | > 40 | ~15-30 | High brightness, excellent for deep-tissue imaging.[1] |

| PFBT | ~480 | ~535 | > 50 | ~10-25 | High quantum yield, good photostability.[1] |

| CN-PPV | ~460 | ~560 | ~30-40 | ~20-40 | Bright and photostable, suitable for long-term imaging.[1] |

| NIR Pdots | 650 | 861 | Not Reported | < 20 | Near-infrared emission for deep tissue penetration. |

Experimental Protocols

Protocol 1: Preparation of Pdots for In Vivo Administration

This protocol describes the preparation of Pdots for intravenous injection into a mouse model.

Materials:

-

Pdot stock solution (in an organic solvent like THF)

-

Amphiphilic polymer (e.g., Pluronic F-127)

-

Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4

-

0.22 µm sterile syringe filter

-

Sonicator

-

Dynamic Light Scattering (DLS) instrument

Procedure:

-

Encapsulation: Prepare a solution of the Pdot and an amphiphilic polymer in a suitable organic solvent (e.g., THF). The ratio of Pdot to polymer should be optimized for stable nanoparticle formation.

-

Nanoprecipitation: Rapidly inject the organic solution into sterile PBS while sonicating. This process leads to the formation of Pdot-loaded polymer micelles.[2]

-

Solvent Removal: Continue to stir the solution in a fume hood overnight to ensure complete removal of the organic solvent.

-

Sterilization: Filter the Pdot solution through a 0.22 µm sterile syringe filter to remove any aggregates and ensure sterility.

-

Characterization: Determine the size distribution and concentration of the Pdots using DLS and UV-Vis spectroscopy, respectively. The final formulation should be a clear, homogenous solution.

-

Storage: Store the sterile Pdot solution at 4°C, protected from light.

Protocol 2: In Vivo Fluorescence Imaging in a Mouse Model

This protocol outlines the procedure for systemic administration of Pdots and subsequent fluorescence imaging in a mouse model.

Materials:

-

Healthy, adult mice (e.g., C57BL/6 or nude mice, depending on the application)

-

Sterile Pdot solution (prepared as in Protocol 1)

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (e.g., IVIS Spectrum, multiphoton microscope)

-

Animal handling and restraining equipment

-

Sterile syringes and needles (e.g., 30-gauge)

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-1.5% for maintenance). Place the anesthetized mouse on the imaging stage of the in vivo imaging system. Maintain the animal's body temperature using a heating pad.

-

Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse before Pdot administration to account for any autofluorescence.

-

Pdot Administration: Administer the sterile Pdot solution via intravenous (tail vein) injection. The typical injection volume is 100-200 µL, with the Pdot concentration optimized based on preliminary studies.

-

Post-injection Imaging: Immediately after injection, begin acquiring fluorescence images at various time points (e.g., 0, 15 min, 30 min, 1h, 4h, 24h) to monitor the biodistribution of the Pdots.

-

Image Acquisition Parameters:

-

Excitation: Use an appropriate excitation filter based on the Pdot's absorption spectrum (see data table).

-

Emission: Use a corresponding emission filter to collect the fluorescence signal.

-

Exposure Time: Adjust the exposure time to obtain a good signal-to-noise ratio without saturating the detector.

-

Binning and f/stop: Adjust these parameters as needed to optimize signal collection.

-

-

Data Analysis:

-

Use the imaging system's software to quantify the fluorescence intensity in regions of interest (ROIs), such as tumors or specific organs.

-

Subtract the pre-injection autofluorescence from the post-injection images for accurate signal quantification.

-

Analyze the biodistribution profile by comparing the fluorescence intensity across different organs over time.

-

-

Post-imaging Monitoring: After the final imaging session, carefully monitor the animal's recovery from anesthesia. Provide appropriate post-procedural care as per institutional guidelines.

Visualizations

Figure 1. Experimental workflow for in vivo fluorescence imaging using Pdots.

Figure 2. The role of in vivo imaging in the drug development pipeline.

References

Unraveling the Sensing Capabilities of Functionalized Poly(3,4-ethylenedioxythiophene) Derivatives

A comprehensive overview of the application of functionalized poly(3,4-ethylenedioxythiophene) (PDOT) derivatives as highly sensitive and selective sensing platforms for critical analytes such as dopamine (B1211576), explosives, and nerve agent simulants.

Introduction

The conducting polymer poly(3,4-ethylenedioxythiophene), widely known as PDOT, has emerged as a cornerstone material in the development of advanced chemical and biological sensors. Its inherent electrical conductivity, excellent stability, and biocompatibility make it an ideal candidate for transducer materials in various sensing devices.[1][2] To enhance its sensitivity and selectivity towards specific analytes, PDOT is often functionalized with different chemical moieties. While the specific term "8-M-PDOT" did not correspond to a widely documented derivative in scientific literature, this report focuses on the broader and well-established class of functionalized PDOTs, detailing their application in the detection of key analytes.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, summarizing quantitative data, outlining experimental procedures, and visualizing the underlying scientific principles.

Analyte 1: Dopamine

Dopamine, a critical neurotransmitter, plays a vital role in various physiological processes, and its abnormal levels are associated with neurological disorders like Parkinson's disease.[3] Consequently, the development of sensitive and selective dopamine sensors is of paramount importance in clinical diagnostics and neuroscience research. Functionalized PDOT has been extensively utilized in the fabrication of electrochemical biosensors for dopamine detection.[3][4][5][6][7]

Sensing Mechanism

The detection of dopamine using PDOT-based sensors typically relies on the electrochemical oxidation of dopamine. The PDOT-modified electrode facilitates the electron transfer process, leading to an enhanced electrochemical signal. Functionalization of PDOT, for instance with graphene oxide (GO), can further amplify the signal by increasing the electrode's surface area and improving the adsorption of dopamine's oxidation product.[4]

A visual representation of the dopamine sensing workflow is provided below:

Quantitative Data

The performance of PDOT-based dopamine sensors is evaluated based on several key parameters, which are summarized in the table below.

| Sensor Material | Detection Method | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |

| PDOT/Graphene Oxide on Carbon Fiber Electrode | Fast Scan Cyclic Voltammetry | Not Specified | < 0.1 | [4] |

| Graphene-PEDOT:PSS on Screen-Printed Electrode | Cyclic Voltammetry | 0 - 100 | 0.008 | [6] |

| Graphene-Polyaniline on Screen-Printed Electrode | Cyclic Voltammetry | Not Specified | Not Specified | [3][7] |

Experimental Protocol: Fabrication of a PDOT/GO-Modified Electrode for Dopamine Sensing

This protocol is based on the electrochemical deposition method described in the literature.[4]

Materials:

-

Carbon fiber microelectrode (CFE)

-

3,4-ethylenedioxythiophene (EDOT) monomer

-

Graphene oxide (GO) dispersion

-

Sodium dodecyl sulfate (B86663) (SDS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dopamine hydrochloride

-

Potentiostat/galvanostat system

Procedure:

-

Preparation of the Electrodeposition Solution: Prepare an aqueous solution containing 5 mM EDOT, 2 mg/mL GO, and 0.5% w/v SDS. Sonicate the solution for at least 30 minutes to ensure a homogeneous dispersion.

-

Electrode Cleaning: Before modification, clean the CFE by cycling the potential between -0.4 V and 1.2 V at a scan rate of 100 V/s in PBS for 10 minutes.

-

Electrochemical Deposition: Immerse the cleaned CFE in the electrodeposition solution. Apply a constant potential of +1.2 V for a specified duration (e.g., 25 seconds) to deposit the PDOT/GO composite onto the electrode surface.

-

Rinsing and Storage: After deposition, gently rinse the modified electrode with deionized water and store it in PBS at room temperature before use.

Dopamine Measurement:

-

Immerse the PDOT/GO-modified CFE in the sample solution containing dopamine.

-

Perform electrochemical measurements using techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) within a potential window that covers the oxidation potential of dopamine (typically around +0.6 V vs. Ag/AgCl).

-

The peak current of the dopamine oxidation signal is proportional to its concentration.

Analyte 2: Explosives

The detection of explosives is a critical aspect of security and defense. Functionalized polymers, including derivatives of PDOT, have been explored for the development of sensitive electronic sensors for nitroaromatic compounds, which are common components of many explosives.[8]

Sensing Mechanism

The sensing mechanism for explosives using polymer-based sensors often involves a change in the electrical properties of the polymer upon interaction with the analyte. For instance, the impedance of a polymer film can change drastically in the presence of nitroaromatic compound vapors. This change is attributed to the interaction between the electron-deficient nitroaromatic molecules and the electron-rich polymer matrix.

Below is a diagram illustrating the logical relationship in explosive vapor detection.

Quantitative Data

| Sensor Material | Analyte | Detection Limit | Response Time | Reference |

| Poly-2-vinyl pyridine (B92270) with acrylonitrile (B1666552) (P2VP-Co-AN) and copolysulfone of cholesterol methacrylate (B99206) with hexane (B92381) (PCHMASH) | Picric Acid (PA) vapor | Very low concentration | Few seconds | [8] |

Experimental Protocol: Fabrication of a Polymer-Based Impedimetric Sensor for Explosive Vapors

This protocol is a generalized representation based on the layer-by-layer assembly technique.[8]

Materials:

-

Substrate (e.g., stainless steel mesh)

-

Polymer 1 solution (e.g., P2VP-Co-AN in a suitable solvent)

-

Polymer 2 solution (e.g., PCHMASH in a suitable solvent)

-

Impedance analyzer

Procedure:

-

Substrate Preparation: Clean the substrate thoroughly.

-

Layer-by-Layer Deposition:

-

Deposit a layer of Polymer 1 onto the substrate.

-

Deposit a layer of Polymer 2 on top of the first layer.

-

Deposit a final layer of Polymer 1.

-

Ensure proper drying and adhesion between layers.

-

-

Sensor Assembly: Integrate the polymer-coated substrate into a device with electrodes for impedance measurement.

Explosive Vapor Detection:

-

Place the sensor in a chamber with a controlled atmosphere.

-

Measure the baseline impedance of the sensor in the absence of the analyte.

-

Introduce the explosive vapor (e.g., picric acid vapor) into the chamber.

-

Monitor the change in impedance over time. A significant and rapid change indicates the presence of the explosive.

Analyte 3: Nerve Agent Simulants

The rapid detection of highly toxic nerve agents is crucial for public safety and military applications. Research has focused on developing sensors for less toxic nerve agent simulants, such as paraoxon (B1678428) and parathion, to safely test and validate detection technologies.[9][10]

Sensing Mechanism

One promising approach for nerve agent detection involves fluorescence quenching of quantum dots (QDs) or polymer dots (Pdots). In this mechanism, the presence of the nerve agent or its simulant disrupts the fluorescence of the sensing material. For instance, a sensor can be designed where a fluorescent protein is coupled with silicon-based quantum dots. The nerve agent interacts with this complex, leading to a quenching of the quantum dot's fluorescence and a corresponding color change.[9][10]

The signaling pathway for this type of sensor is depicted below:

Quantitative Data

| Sensor Material | Analyte | Detection Method | Key Feature | Reference |

| Silicon-based Quantum Dots and Green Fluorescent Protein | Paraoxon, Parathion | Ratiometric Fluorescence | Visual color change, smartphone-based quantification | [9][10] |

Experimental Protocol: Preparation of a Paper-Based Sensor for Nerve Agent Simulants

This is a generalized protocol based on the principles described in the literature.[9][10]

Materials:

-

Filter paper

-

Silicon-based quantum dots (emitting red light)

-

Green fluorescent protein

-

Buffer solution

-

Nerve agent simulants (e.g., paraoxon, parathion)

-

UV lamp

-

Smartphone with a color analysis application

Procedure:

-

Preparation of the Sensing Solution: Prepare a solution by mixing the silicon-based quantum dots and the green fluorescent protein in a suitable buffer.

-

Paper Sensor Fabrication: Impregnate a piece of filter paper with the sensing solution and allow it to dry.

-

Detection:

-

Expose the paper sensor to the sample suspected of containing the nerve agent simulant.

-

Illuminate the paper sensor with a UV lamp.

-

In the presence of the analyte, the red fluorescence from the quantum dots will be quenched, resulting in a color change to yellow or green.

-

-

Quantification: Use a smartphone application to analyze the color of the sensor and estimate the concentration of the nerve agent simulant.

Conclusion

Functionalized PDOT derivatives and other advanced polymer-based nanomaterials offer versatile and powerful platforms for the development of highly sensitive and selective sensors for a wide range of critical analytes. While the specific molecule "this compound" remains elusive in the current scientific literature, the principles and protocols outlined in this document for well-established functionalized PDOTs and related polymer systems provide a solid foundation for researchers and professionals in the fields of sensor development, diagnostics, and security. The continued exploration of novel functionalization strategies for conducting polymers holds immense promise for creating the next generation of advanced sensing technologies.

References

- 1. Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 4. Enhanced Dopamine Detection Sensitivity by PEDOT/Graphene Oxide Coating on in vivo Carbon Fiber Electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bestcurrentaffairs.com [bestcurrentaffairs.com]

- 9. New paper-based sensor to detect potent nerve toxins [techexplorist.com]

- 10. Chemists develop paper-based sensor to detect potent nerve toxins | Folio [ualberta.ca]

Application Notes and Protocols for PEDOT-based Targeted Drug Delivery Systems

Topic: Poly(3,4-ethylenedioxythiophene) (PEDOT) for Targeted Drug Delivery Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(3,4-ethylenedioxythiophene), commonly known as PEDOT, is a conductive polymer that has garnered significant attention in the biomedical field, particularly for its application in targeted drug delivery systems.[1][2][3] Its unique properties, including high conductivity, stability, and biocompatibility, make it an excellent candidate for developing smart drug delivery platforms.[1][3] These systems can offer controlled and on-demand release of therapeutic agents, enhancing treatment efficacy while minimizing side effects.[4] This document provides detailed application notes and protocols for utilizing PEDOT-based nanoparticles in targeted drug delivery.

Core Concepts of PEDOT-based Drug Delivery

PEDOT-based drug delivery systems typically rely on the polymer's ability to incorporate drug molecules and release them in response to an electrical stimulus.[2][5] The drug can be either physically entrapped within the polymer matrix or electrostatically bound as a dopant. Applying an electrical potential alters the oxidation state of the polymer, triggering the release of the entrapped or bound drug molecules.[2][5]

Recent advancements have focused on creating PEDOT nanoparticles (NPs) to improve drug loading capacity and enable more precise targeting.[1][6][7] These nanoparticles can be functionalized to target specific cells or tissues, further enhancing the specificity of drug delivery.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on PEDOT-based drug delivery systems.

Table 1: Performance Characteristics of PEDOT-based Drug Delivery Systems

| System Description | Drug | Drug Loading Capacity | Release Efficiency | Key Findings | Reference |

| Porous SNP-doped PEDOT films | Fluorescein, Rhodamine | 16.8x greater than PEDOT alone | Controllable over 13,000 stimulations | Nanoparticle doping significantly enhances drug loading and allows for the delivery of a wider range of compounds. | [6][7] |

| PEDOT/PSS hydrogel | Insulin (B600854) | Not specified | Electrically controlled | PEDOT:PSS acts as a carrier for insulin, with release modulated by electrical stimulation for transdermal delivery. | [8][9] |

| PEDOT/PSS/dopamine (B1211576) coated electrodes | Dopamine | Not specified | Significant release upon electrical stimulation | Demonstrates in vivo feasibility for dopamine delivery in the brain. | [2][10] |

| PEDOT/naproxen system with different dopants | Naproxen | 0.024 ± 0.002 µmol cm⁻² (with ClO₄⁻ dopant) | 0.71 ± 0.10 µg cm⁻² to 1.61 ± 0.59 µg cm⁻² | The choice of dopant significantly affects the drug loading and release characteristics. | [11][12] |

Experimental Protocols

Protocol 1: Synthesis of Sulfonated Silica (B1680970) Nanoparticle (SNP) Doped PEDOT Films for Drug Delivery

This protocol is adapted from a study on nanoparticle-doped PEDOT for enhanced drug delivery.[6][7]

1. Synthesis of Thiol-Modified Silica Nanoparticles (TNPs):

- Mix tetraethyl orthosilicate (B98303) (TEOS) and mercaptopropyl trimethoxysilane (B1233946) (MTS) in a solution.

- For porous particles, include hexadecyl trimethylammonium bromide (CTAB) as a template.

- Allow the reaction to proceed to form thiol-modified silica nanoparticles.

2. Oxidation to Sulfonated Nanoparticles (SNPs):

- Oxidize the thiol groups on the TNPs to sulfonate groups using hydrogen peroxide. This allows the nanoparticles to act as dopants for the conducting polymer.

3. Drug Loading into Porous SNPs:

- Suspend the porous SNPs in an aqueous solution of the desired drug (e.g., fluorescein, rhodamine).

- Sonicate the mixture to facilitate the entry of the drug into the pores of the nanoparticles.

- Collect the drug-loaded SNPs by centrifugation and resuspend them in an aqueous solution of 3,4-ethylenedioxythiophene (B145204) (EDOT) monomer.

4. Electropolymerization of PEDOT/SNP Films:

- Use a standard three-electrode electrochemical cell with the substrate as the working electrode.

- Polymerize the EDOT monomer with the drug-loaded SNPs as dopants under a constant current. This will form a conducting polymer film with embedded drug-loaded nanoparticles.

Protocol 2: In Vitro Electrically Stimulated Drug Release

1. Setup:

- Place the PEDOT/SNP drug-loaded film in a phosphate-buffered saline (PBS) solution.

- Use a potentiostat to apply electrical stimulation.

2. Stimulation:

- Apply cyclic voltammetry sweeps or a constant reducing voltage to the film. The specific voltage will depend on the drug and polymer formulation but is typically in the range of -0.6 V to 0 V.[5]

3. Quantification:

- At set time intervals, collect aliquots of the PBS solution.

- Use a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC), to quantify the concentration of the released drug.

Protocol 3: In Vivo Drug Delivery and Evaluation

This protocol is a general guideline based on in vivo studies of PEDOT-based systems.[2][10][13]

1. Electrode Implantation:

- Surgically implant the PEDOT-based drug delivery device (e.g., a coated microelectrode) into the target tissue of an animal model (e.g., the brain striatum of a rat).[2][10]

2. In Vivo Drug Release:

- Connect the implanted device to an external power source for electrical stimulation.

- Apply the predetermined electrical signal to trigger drug release at the target site.

3. Evaluation of Therapeutic Effect:

- Monitor the physiological or behavioral response of the animal model to the released drug.

- For example, in a study delivering a glutamate (B1630785) receptor antagonist, neural activity was monitored to confirm the effect of the drug.[7]

- Post-mortem tissue analysis can also be performed to assess drug distribution and tissue response.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate key processes in PEDOT-based targeted drug delivery.

Caption: Workflow for PEDOT/SNP targeted drug delivery.

Caption: Mechanism of drug release from PEDOT films.

Conclusion

PEDOT-based nanoparticles offer a versatile and promising platform for targeted drug delivery. The ability to control drug release with high spatial and temporal precision through electrical stimulation opens up new possibilities for treating a wide range of diseases, from neurological disorders to cancer.[1][2] The protocols and data presented here provide a foundation for researchers to develop and optimize PEDOT-based drug delivery systems for their specific applications. Further research will likely focus on improving the in vivo stability and targeting efficiency of these systems to facilitate their clinical translation.[1]

References

- 1. Synthesis strategies and cancer therapy applications of PEDOT nanoparticles - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. A detailed insight into drug delivery from PEDOT based on analytical methods: Effects and side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nanoparticle Doped PEDOT for Enhanced Electrode Coatings and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nanoparticle Doped PEDOT for Enhanced Electrode Coatings and Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) as an insulin carrier in silk fibroin hydrogels for transdermal delivery via iontophoresis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) as an insulin carrier in silk fibroin hydrogels for transdermal delivery via iontop ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06857A [pubs.rsc.org]

- 10. In vitro and in vivo evaluation of poly(3,4-ethylenedioxythiophene)/poly(styrene sulfonate)/dopamine-coated electrodes for dopamine delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DSpace [researchrepository.universityofgalway.ie]

- 13. In vivo polymerization of poly(3,4-ethylenedioxythiophene) (PEDOT) in living rat hippocampus does not cause a significant loss of performance in a delayed alternation (DA) task - PMC [pmc.ncbi.nlm.nih.gov]